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Digitalin

Cat. No.: B1198436
CAS No.: 752-61-4
M. Wt: 712.8 g/mol
InChI Key: CKNOLMVLQUPVMU-YMMLYESFSA-N
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Description

Historical Context of Digitalis Compounds in Scientific Inquiry

The journey of Digitalis compounds from traditional remedies to objects of rigorous scientific study is a long and fascinating one.

While the medicinal use of plants with digitalis-like effects can be traced back to ancient Roman times, the first systematic investigation is widely credited to the British physician William Withering in the 18th century. nih.govijcrt.org Before Withering, writings from as early as 1250 mention Digitalis, which was used erratically in various herbal remedies. drugbank.comresearchgate.net In 1542, Leonhard Fuchs named the plant Digitalis purpurea and suggested its potential diuretic properties. cambridge.orgbjcardio.co.uk

Withering's work, published in 1785 as "An Account of the Foxglove and Some of its Medical Uses," marked a turning point. drugbank.comclinicalmonster.com He was the first to systematically document the effects of Digitalis in treating dropsy (a condition now known as edema, often associated with heart failure). cambridge.orgclinicalmonster.com His research connected the plant's properties with improvements in heart conditions and he was also among the first to describe its toxic effects. clinicalmonster.com

Table 1: Key Milestones in Early Digitalis Research

Year Researcher/Event Contribution Reference(s)
c. 1250 Welsh Physicians of Myddvai Included Digitalis in their herbal prescriptions. drugbank.comresearchgate.netcambridge.org
1542 Leonhard Fuchs Coined the name Digitalis purpurea and described the plant. cambridge.orgbjcardio.co.uk

The 19th and 20th centuries saw a significant shift in research, moving from the study of the whole plant to the isolation and characterization of its active chemical constituents. In 1875, the German chemist Oswald Schmiedeberg successfully isolated pure digitoxin (B75463) from Digitalis. ijcrt.orgdrugs.com This was a crucial step that paved the way for the identification of other cardiotonic glycosides. The isolation of digoxin (B3395198) from Digitalis lanata followed in 1930. wikipedia.orgmdpi.com

This evolution allowed for more precise pharmacological studies. Researchers began to unravel the mechanism of action of these compounds. A major breakthrough was the discovery that cardiac glycosides are potent and specific inhibitors of the Na+/K+-ATPase enzyme, also known as the sodium pump, in the cell membranes of heart muscle. nih.govahajournals.orgthoracickey.com This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of myocardial contraction. nih.govthoracickey.com This understanding of the molecular basis of their action solidified their importance in both medicine and biochemical research.

Early Academic Descriptions and Investigations of Digitalis

Significance of Digitalin in Contemporary Biochemical and Pharmacological Research

This compound continues to be a valuable tool in modern scientific investigation. Its primary significance lies in its well-defined interaction with the Na+/K+-ATPase pump. nih.gov This makes it an essential probe for studying the structure, function, and regulation of this vital cellular enzyme. By observing the effects of this compound, researchers can gain insights into the fundamental processes of ion transport across cell membranes, which is crucial for the function of not only cardiac cells but many other cell types as well.

In pharmacology, this compound and related glycosides serve as a reference standard for the development of new inotropic agents. arizona.edu Although its clinical use has evolved, its mechanism of action provides a clear model for how to modulate cardiac contractility. nih.gov Furthermore, recent research has explored the potential of cardiac glycosides, including derivatives of this compound, in other therapeutic areas, most notably as potential anti-cancer agents. mdpi.com

Overview of Key Research Areas in this compound Studies

Current research involving this compound is multifaceted, extending beyond its traditional role in cardiology.

Key Research Areas:

Molecular Pharmacology: A primary area of research remains the detailed molecular interactions between this compound and the Na+/K+-ATPase. This includes studying the specific binding sites and the conformational changes induced in the enzyme. ahajournals.orgthoracickey.com

Cell Signaling: Researchers are investigating the downstream effects of Na+/K+-ATPase inhibition by this compound. This includes how changes in intracellular ion concentrations affect various signaling pathways within the cell.

Oncology Research: A significant and growing area of study is the cytotoxic effect of cardiac glycosides on cancer cells. mdpi.com Research is ongoing to understand the mechanisms behind this effect and to explore the potential for developing new cancer therapies. mdpi.com

Biosynthesis: There is interest in understanding and manipulating the biosynthetic pathways of cardiac glycosides in plants like Digitalis. mdpi.comd-nb.info This research could lead to improved production methods for these valuable compounds.

Table 2: Properties of this compound

Property Value/Description Reference(s)
Chemical Formula C₃₆H₅₆O₁₄ nih.gov
Molar Mass 712.8 g/mol nih.gov
Source Extracted from the leaves and seeds of Digitalis purpurea (common foxglove). ontosight.ainih.gov
Mechanism of Action Inhibits the Na+/K+-ATPase pump in cardiac tissue, leading to increased intracellular sodium and calcium, and thus a positive inotropic effect. nih.govthoracickey.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56O14 B1198436 Digitalin CAS No. 752-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

752-61-4

Molecular Formula

C36H56O14

Molecular Weight

712.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1

InChI Key

CKNOLMVLQUPVMU-YMMLYESFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Other CAS No.

752-61-4

Synonyms

digitalin

Origin of Product

United States

Molecular and Cellular Pharmacology of Digitalin

Elucidation of Digitalin's Primary Molecular Target: Na+/K+-ATPase

The primary molecular target of this compound is the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), also known as the sodium pump. nih.govcvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgnih.gov This integral membrane protein is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane of animal cells. cvpharmacology.compnas.orgfrontiersin.orgnih.govwikipedia.org It actively transports three Na+ ions out of the cell for every two K+ ions transported into the cell, utilizing energy derived from ATP hydrolysis. frontiersin.orgnih.govwikipedia.org This action is vital for processes such as maintaining resting membrane potential, regulating cell volume, and driving secondary active transport systems. cvpharmacology.comnih.govwikipedia.org

Mechanisms of Na+/K+-ATPase Inhibition by this compound

This compound inhibits the enzymatic activity of the Na+/K+-ATPase by binding to a specific site on the enzyme. nih.govpharmacologyeducation.orgpnas.org This binding occurs from the extracellular side of the plasma membrane, within a region suggested to be part of the ion exchange pathway. frontiersin.orgresearchgate.netnih.gov The binding of cardiotonic steroids, including this compound, blocks the enzyme in a phosphorylated state (E2P), thereby interrupting the transport cycle. nih.gov This inhibition directly impairs the pump's ability to extrude Na+ from the cell and import K+. nih.govcvpharmacology.compharmacologyeducation.orgwikipedia.org

Research has shown that the ability of cardiac glycosides to inhibit ATP-supported Na+ transport is reduced in the presence of elevated levels of K+. nih.gov Conversely, low K+ concentrations can potentiate the effects of cardiac glycosides. nih.govcvpharmacology.compharmacologyeducation.org Studies examining the influence of potassium ions on digoxin-induced inhibition of Na+/K+-ATPase have demonstrated that higher potassium concentrations can affect the enzyme's sensitivity to inhibition. tandfonline.com

Subunit Specificity and Isoform Interactions of Na+/K+-ATPase with this compound

The Na+/K+-ATPase is a heteromeric enzyme typically composed of a catalytic alpha (α) subunit and a glycosylated beta (β) subunit, and in some tissues, a regulatory FXYD subunit. frontiersin.orgnih.govfrontiersin.orgresearchgate.net The alpha subunit is a multi-spanning membrane protein that contains the binding sites for cations (Na+ and K+), ATP, and cardiotonic steroids like this compound. pharmacologyeducation.orgresearchgate.netnih.govnih.govnih.govmdpi.com

In mammals, there are four known isoforms of the alpha subunit: α1, α2, α3, and α4, each exhibiting distinct tissue-specific expression patterns. nih.govnih.govphysiology.orgphysiology.org The α1 isoform is ubiquitously expressed, while α2 is found in tissues like brain, cardiac, skeletal, and vascular smooth muscle, α3 is expressed in neurons and ovaries, and α4 is primarily found in the testis. nih.govnih.govmdpi.comphysiology.orgphysiology.org

These alpha subunit isoforms display differential sensitivity to inhibition by cardiotonic steroids. nih.govnih.govmdpi.comphysiology.orgphysiology.orgresearchgate.net This differential sensitivity can vary significantly between species. For instance, the α1 isoform in rodents is notably more resistant to ouabain (B1677812) (another cardiac glycoside) than the α2 and α3 isoforms, whereas in humans, the α1 isoform is sensitive to cardiac glycosides. nih.govphysiology.orgphysiology.org

Research indicates that specific amino acids within the first extracellular loop of the alpha subunit are key determinants of this differential affinity for cardiotonic steroids. mdpi.comphysiology.orgresearchgate.net For example, studies on the α2-isoform have linked residues such as Met119 and Ser124 to differences in affinity for compounds like ouabain and digoxin (B3395198) compared to the α1-isoform. researchgate.net

Potential Data Table 1: Differential Sensitivity of Na+/K+-ATPase Alpha Isoforms to Cardiotonic Steroids (Illustrative)

This table would ideally present IC50 or Kd values for this compound (or closely related cardiac glycosides like digoxin or ouabain if this compound-specific data is limited in sources) across different human or mammalian alpha isoforms (α1, α2, α3, α4) where available from research findings.

Columns: Alpha Isoform, Tissue Source/Species, Cardiotonic Steroid, IC50 or Kd Value, Reference.

The beta subunit is crucial for the proper assembly of the Na+/K+-ATPase alpha/beta complex and its trafficking to the plasma membrane. frontiersin.orgnih.gov While the primary cardiotonic steroid binding site is located on the alpha subunit, the beta subunit is part of the functional core of the pump. frontiersin.orgnih.govfrontiersin.orgresearchgate.net It is involved in the occlusion of K+ and can modulate the affinity of the enzyme for both K+ and Na+. researchgate.netphysiology.org Although its direct contribution to the binding of this compound itself is less characterized compared to the alpha subunit, its essential role in the structural and functional integrity of the Na+/K+-ATPase complex, the target of this compound, is well-established. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govphysiology.org Three isoforms of the beta subunit (β1, β2, and β3) have been identified in mammals, also showing tissue-specific expression. frontiersin.orgmdpi.comphysiology.org

Alpha Subunit Isoforms (α1, α2, α3) and Differential Sensitivity

Downstream Cellular Signaling Cascades

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of downstream cellular events, primarily affecting intracellular ion homeostasis. cvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgwikipedia.org

Regulation of Intracellular Ion Homeostasis: Na+ and Ca2+ Fluxes

The most direct consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of sodium ions ([Na+]i). nih.govcvpharmacology.compharmacologyeducation.orgfrontiersin.orgwikipedia.org This occurs because the pump's ability to extrude Na+ is diminished. The elevated [Na+]i, in turn, affects the activity of the sodium-calcium exchanger (NCX). cvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgwikipedia.org The NCX is a transporter that typically extrudes intracellular calcium (Ca2+) in exchange for extracellular Na+, operating in a 3 Na+ to 1 Ca2+ stoichiometry. cvpharmacology.comresearchgate.net

With a higher intracellular Na+ concentration, the electrochemical gradient that drives the forward mode of the NCX (Ca2+ efflux) is reduced. cvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgwikipedia.org This decreased Ca2+ extrusion via the NCX leads to an accumulation of intracellular calcium ([Ca2+]i). cvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgwikipedia.orgresearchgate.nettandfonline.comopen.ac.ukopen.ac.uk The resulting increase in [Ca2+]i is a critical downstream effect of this compound's action on the Na+/K+-ATPase, influencing various cellular processes that are dependent on calcium signaling. cvpharmacology.compharmacologyeducation.orgpnas.orgfrontiersin.orgresearchgate.nettandfonline.comopen.ac.ukopen.ac.ukfrontiersin.org

Potential Data Table 2: Impact of Na+/K+-ATPase Inhibition on Intracellular Ion Concentrations (Illustrative)

This table would summarize research findings on the changes in intracellular Na+ and Ca2+ concentrations observed in cells (e.g., cardiomyocytes) treated with this compound or other cardiac glycosides.

Columns: Cell Type/Tissue, Cardiotonic Steroid, Effect on Intracellular Na+, Effect on Intracellular Ca2+, Mechanism (e.g., NCX), Reference.

Role of Na+/Ca2+ Exchanger in this compound-Induced Cellular Responses

The increase in intracellular sodium concentration resulting from Na+/K+-ATPase inhibition by this compound has a direct impact on the sodium-calcium exchanger (NCX). nih.govcvpharmacology.com The NCX is a secondary active transporter that typically extrudes one calcium ion from the cell in exchange for three sodium ions entering the cell (forward mode). cvpharmacology.commdpi.com When intracellular sodium levels rise, the electrochemical gradient driving sodium into the cell is reduced, which in turn decreases the efficiency of calcium extrusion by the NCX. cvpharmacology.com This can also favor the reverse mode of the NCX, where calcium enters the cell in exchange for sodium efflux. mdpi.com The net effect is an increase in intracellular calcium concentration ([Ca2+]i). nih.govcvpharmacology.comphysiology.org This elevated intracellular calcium is a key factor in the cellular responses induced by this compound.

Research findings highlight the critical role of the NCX in mediating digitalis-induced effects. Studies using genetically modified mice with ventricular-specific knockout of NCX1 have shown a reduction in ouabain-induced positive inotropy, indicating that the NCX is essential for this effect. physiology.org Furthermore, ouabain increased calcium transient amplitudes in wild-type myocytes but not in those lacking NCX1. physiology.org

Sarcoplasmic Reticulum Calcium Dynamics Modulation

The increased intracellular calcium concentration resulting from this compound's action on the Na+/K+-ATPase and NCX influences calcium handling by the sarcoplasmic reticulum (SR). The SR is a major intracellular calcium store in muscle cells. ahajournals.orgmdpi.com Increased cytosolic calcium leads to enhanced uptake of calcium into the SR via the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. ahajournals.orgmdpi.com This results in an increased calcium load within the SR. nih.govahajournals.org

At higher concentrations of cardiac glycosides, this increased SR calcium load can lead to spontaneous calcium release from the SR through ryanodine (B192298) receptors (RyR2). nih.govahajournals.org This spontaneous release, known as store overload-induced calcium release (SOICR), can manifest as calcium waves and contribute to delayed afterdepolarizations (DADs) and triggered activity. ahajournals.orgconicet.gov.ar Studies have investigated the effect of digitalis on rapid 45Ca2+ efflux from cardiac SR vesicles, demonstrating that digoxin can increase the initial rate and amount of calcium-induced release. nih.gov Single-channel recording studies have also explored the interaction of digoxin with single cardiac and skeletal muscle SR Ca2+-release channels. nih.gov

Electrophysiological Effects at the Cellular Level

This compound and other cardiac glycosides exert significant electrophysiological effects on cardiac cells, influencing action potential characteristics and automaticity. derangedphysiology.comjacc.orgmcgill.ca These effects are a combination of direct actions on ion channels and pumps and indirect modulation through the autonomic nervous system. jacc.orgdovepress.com

Modulation of Action Potential Characteristics

At the cellular level, digitalis can alter the characteristics of the cardiac action potential. Studies using microelectrode techniques on human atrial fibers have shown that ouabain, a related cardiac glycoside, can induce changes in maximum diastolic potential (MDP), action potential (AP) amplitude, and the maximum rate of rise of phase 0 depolarization (Vmax). ahajournals.org Initially, at lower concentrations, an increase in MDP, AP amplitude, and Vmax, along with a decrease in AP duration, may be observed. ahajournals.org However, at higher or toxic concentrations, digitalis can lead to decreased MDP, AP amplitude, and Vmax, and a further decrease in AP duration. ahajournals.org

Digitalis can also affect phase 4 depolarization, which is crucial for the automaticity of cardiac pacemaker cells. mcgill.ca Increased phase 4 depolarization can lead to increased spontaneous firing rate and enhanced automaticity, particularly in Purkinje fibers. mcgill.canih.gov This enhanced automaticity, along with the occurrence of DADs, can contribute to triggered arrhythmias. jacc.orgmcgill.canih.gov

Vagal Efferent Activity and Autonomic Modulation Mechanisms

Digitalis compounds are known to increase vagal efferent activity, contributing to their effects on heart rate and atrioventricular node conduction. cvpharmacology.comdovepress.comcvphysiology.com This vagotonic effect is mediated through actions on several components of the parasympathetic nervous system, including both central and peripheral mechanisms. core.ac.uk

Digitalis can modify afferent autonomic input to the brain and influence central nervous system processing of these signals. core.ac.uk A major mechanism for augmented vagal tone appears to be the sensitization of afferent systems, such as arterial baroreceptors and chemoreceptors, as well as other afferent nerve fibers. dovepress.comcore.ac.uk Studies involving selective perfusion or topical application of cardiac glycosides to carotid baroreceptors and isolated aortic arch preparations have provided evidence for the excitation of baroreceptors. core.ac.uk

Endogenous Digitalis-Like Compounds (EDLCS)

The existence of endogenous compounds in mammals that exhibit similar properties to plant-derived digitalis glycosides has been a subject of research. These substances, collectively referred to as endogenous digitalis-like compounds (EDLCs), interact with the Na+/K+-ATPase and have been implicated in various physiological and pathophysiological processes. researchgate.netportlandpress.comnih.gov

Identification and Characterization of Mammalian EDLCS

The concept of EDLCs emerged from investigations into the regulation of renal sodium excretion and peripheral vascular resistance, as well as the accidental discovery that fetal and neonatal blood contained a factor that cross-reacted with antidigoxin antibodies. portlandpress.comnih.govimrpress.com Early studies using immunoassays identified digoxin-like immunoreactive factors in mammalian blood. portlandpress.comimrpress.com

Research on the identity of EDLCs indicates that mammalian species synthesize steroids that are structurally and functionally analogous to plant-derived cardenolides (like ouabain) and toad-derived bufadienolides (like marinobufagenin). researchgate.netportlandpress.comnih.gov Mammalian digoxin-like factors have been identified as belonging to at least two classes of steroid compounds: ouabain and several bufadienolides, with marinobufagenin (B191785) (MBG) being prominent. portlandpress.com A synthetic pathway for MBG has been identified in mammalian placental tissue. portlandpress.com

Purification and identification efforts using techniques like liquid chromatography-mass spectrometry have identified digitalis-like steroids from mammalian sources, including ouabain, digoxin, MBG, and telocinobufagin (B1681253) (TCB). imrpress.com TCB differs from MBG by a single hydrogen atom. imrpress.com Quantitative analysis has shown that both MBG and TCB are present in human plasma, with TCB levels typically higher than MBG. imrpress.com These endogenous compounds bind to the Na+/K+-ATPase and inhibit its activity, similar to exogenous cardiac glycosides. portlandpress.compnas.org

Data Table: Effects of Digitalis (Ouabain) on Human Atrial Fiber Electrophysiology

ParameterEffect at 15 min (2 x 10^-7 M Ouabain)Effect at 30-90 min (2 x 10^-7 M Ouabain)
Maximum Diastolic Potential (MDP)IncreasedDecreased
Action Potential (AP) AmplitudeIncreasedDecreased
Vmax (Phase 0 Upstroke Velocity)IncreasedDecreased
Action Potential DurationDecreasedFurther Decreased
Spontaneous RateDecreasedIncreased
Delayed AfterdepolarizationsNot specified at 15 minOccurred
TachyarrhythmiaNot specified at 15 minOccurred

Based on research findings on the cellular electrophysiologic effects of digitalis on human atrial fibers. ahajournals.org

Data Table: Identified Mammalian Endogenous Digitalis-Like Compounds

Compound NameClassOrigin/Identification Source
OuabainCardenolideMammalian sources, human plasma imrpress.compnas.org
DigoxinCardenolideMammalian sources imrpress.com
Marinobufagenin (MBG)BufadienolideMammalian sources, human plasma portlandpress.comimrpress.com
Telocinobufagin (TCB)BufadienolideMammalian sources, human plasma imrpress.com

Based on research findings on the identification and characterization of mammalian EDLCs. portlandpress.comimrpress.compnas.org

Physiological Roles of Endogenous Na+/K+-ATPase Modulators

The existence of a specific, high-affinity binding site for cardiac glycosides on the Na+/K+-ATPase led to the hypothesis that endogenous compounds with similar activity might exist in mammals nih.govczytelniamedyczna.plmdpi.comnih.gov. These endogenous substances, often referred to as endogenous digitalis-like factors or endogenous cardiotonic steroids (CTS), have been identified and are believed to play physiological roles, particularly in regulating sodium homeostasis and blood pressure physiology.orgutoledo.educzytelniamedyczna.plmdpi.comnih.govhirszfeld.pl.

Key endogenous cardiotonic steroids include ouabain and marinobufagenin physiology.orgmdpi.comhirszfeld.pl. These compounds are synthesized in mammalian tissues, such as the adrenal gland and hypothalamus researchgate.netmdpi.com. Like exogenous cardiac glycosides, endogenous CTS bind to and inhibit Na+/K+-ATPase activity utoledo.educzytelniamedyczna.plhirszfeld.pl.

The physiological roles attributed to endogenous Na+/K+-ATPase modulators are still being actively investigated and debated nih.govfrontiersin.orgresearchgate.netnih.gov. However, evidence suggests their involvement in several processes:

Regulation of Sodium Homeostasis and Blood Pressure: Endogenous CTS are thought to influence sodium excretion by the kidneys. Inhibition of Na+/K+-ATPase in renal tubules can reduce sodium reabsorption, promoting natriuresis (sodium excretion) and potentially helping to regulate blood pressure czytelniamedyczna.plmdpi.comhirszfeld.pl. They may also affect vascular tone by inhibiting Na+/K+-ATPase in vascular smooth muscle cells, leading to increased intracellular calcium and vasoconstriction mdpi.comhirszfeld.pl.

Cell Signaling: Similar to exogenous cardiac glycosides, endogenous CTS can activate intracellular signaling pathways through their interaction with Na+/K+-ATPase nih.govfrontiersin.orgphysiology.orgutoledo.eduhirszfeld.pl. This signaling function is hypothesized to play a role in various cellular responses, including cell growth and proliferation nih.govphysiology.orgutoledo.eduhirszfeld.pl.

Central Nervous System Effects: Endogenous ouabain may play a role in regulating blood pressure and heart rate through actions in the central nervous system nih.gov.

The physiological effects of endogenous CTS are often mediated through their interaction with specific Na+/K+-ATPase isoforms mdpi.comczytelniamedyczna.pl. The differential expression of these isoforms in various tissues allows for potentially tissue-specific modulation of Na+/K+-ATPase activity and downstream signaling by endogenous ligands nih.govmdpi.com.

The presence of these endogenous modulators highlights the physiological significance of the Na+/K+-ATPase as a receptor and signaling molecule, not just an ion pump mdpi.comnih.govfrontiersin.orgutoledo.edu. Exogenous cardiac glycosides like this compound interact with this same fundamental system, effectively modulating cellular physiology by interfering with both the ion transport and signaling functions of the Na+/K+-ATPase cvpharmacology.comnih.govphysiology.orgutoledo.edu. Understanding the interplay between exogenous this compound and the endogenous Na+/K+-ATPase modulation system is crucial for comprehending its cellular and molecular pharmacology.

Interactive Table 2: Examples of Endogenous Cardiotonic Steroids

CompoundSource (Mammalian)Proposed Physiological Role(s)
OuabainAdrenal gland, hypothalamus researchgate.netmdpi.comSodium homeostasis, blood pressure regulation, CNS effects physiology.orgutoledo.educzytelniamedyczna.plmdpi.comnih.govhirszfeld.pl
MarinobufageninAdrenal gland hirszfeld.plSodium homeostasis, blood pressure regulation, linked to hypertension czytelniamedyczna.plmdpi.comhirszfeld.pl

Note: The understanding of endogenous cardiotonic steroids and their roles is an active area of research, and their precise physiological functions are still being elucidated.

Biosynthesis and Phytochemistry of Digitalin

Botanical Sources and Distribution of Digitalin

This compound is primarily found in plants, with the Digitalis genus being the most well-known source. However, it has also been reported in other plant genera.

Digitalis Species as Primary Producers (e.g., Digitalis purpurea, Digitalis lanata, Digitalis viridiflora)

Species within the Digitalis genus, commonly known as foxgloves, are the primary botanical sources of this compound and other cardiac glycosides. Digitalis purpurea is a well-known species native to temperate Europe and has naturalized in other regions, including parts of North America and Asia. wikipedia.org It is the original source from which compounds like digoxin (B3395198) (also referred to as digitalis or this compound in some contexts) were isolated. wikipedia.orgwikipedia.org Digitalis lanata, the woolly foxglove, is another significant source, particularly for the industrial production of cardiac glycosides like digoxin. oup.comnih.govbuffalo.edu Digitalis viridiflora has also been reported to contain this compound. nih.gov

These plants accumulate cardenolides in their leaves, and the content can be influenced by various factors, including environmental conditions and the plant's developmental stage. nih.govresearchgate.net

Other Plant Genera Containing this compound (e.g., Cryptostegia grandiflora, Digitalis parviflora)

While Digitalis species are the most prominent sources, this compound has also been reported in other plant genera. Cryptostegia grandiflora, commonly known as Indian rubber vine, is one such plant that contains cardiac glycosides, including this compound. nih.govnih.govresearchgate.netresearchgate.net Digitalis parviflora is another species outside of the most commonly cited ones that has been reported to contain this compound. nih.govwikipedia.org The presence of cardiac glycosides in diverse plant families suggests a broader distribution of the biosynthetic machinery for these compounds across the plant kingdom. nih.gov

Elucidation of this compound Biosynthetic Pathways in Plants

The biosynthesis of cardenolides like this compound in plants is a complex process that involves several enzymatic steps starting from sterol precursors. While the complete pathway is still being elucidated, significant progress has been made in identifying key intermediates and enzymes involved. nih.govnih.gov

Cholesterol as a Precursor in Cardenolide Biosynthesis

Radiolabeling studies conducted decades ago suggested cholesterol as a precursor for the biosynthesis of cardiac glycosides such as digoxin. oup.comnih.gov This is generally accepted, although cholesterol is a minor sterol in plants, and some studies suggest that phytosterols (B1254722) might also serve as precursors or even be preferred substrates for cardenolide biosynthesis. oup.comnih.govnih.govd-nb.infofau.de The hypothetical pathway from cholesterol to the cardenolide aglycone digoxigenin (B1670575) involves multiple enzyme-catalyzed steps. nih.gov

Enzymatic Steps and Key Enzymes Involved (e.g., CYP87A4)

The biosynthesis of cardenolides from sterol precursors involves a series of enzymatic modifications, including hydroxylation, reduction, and glycosylation. slideshare.net Identifying the specific enzymes involved has been a key area of research.

One crucial step in the pathway is the cleavage of the sterol side chain to produce pregnenolone (B344588), which is considered the first committed step towards cardiac glycoside synthesis. nih.govcellmolbiol.org This reaction is catalyzed by a cytochrome P450 enzyme. Recent research has identified a cytochrome P450 CYP87A4 as a key enzyme in digoxin biosynthesis in Digitalis lanata, capable of converting both cholesterol and campesterol (B1663852) to pregnenolone. nih.govnih.govbuffalo.eduresearchgate.net This enzyme is distinct from the mammalian cholesterol side-chain cleaving enzyme (CYP11A1), suggesting independent evolution of this activity in plants. nih.govresearchgate.net

Other enzymes implicated in cardenolide biosynthesis include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR). nih.govnih.govcellmolbiol.orgresearchgate.netdrugs.combiorxiv.orgresearchgate.net 3β-HSD is involved in the conversion of pregnenolone to progesterone. cellmolbiol.org Progesterone 5β-reductase catalyzes the stereospecific reduction of progesterone. researchgate.net While these enzymes have been identified and partially characterized in Digitalis and Erysimum species, the full complement of enzymes in the cardenolide biosynthetic pathway is still being explored. nih.govresearchgate.net

Genetic Regulation of Secondary Metabolite Production

The production of secondary metabolites like this compound is under genetic control, and the expression of genes encoding the biosynthetic enzymes is regulated. Understanding this genetic regulation is crucial for potentially enhancing cardenolide production through biotechnological approaches. researchgate.netmdpi.comnih.gov

Studies have investigated the differential expression of genes involved in sterol and cardiac glycoside biosynthesis in different plant tissues, such as leaves and roots, correlating gene expression levels with the presence of these compounds. nih.gov Genes encoding rate-limiting enzymes in sterol biosynthesis, such as squalene (B77637) epoxidase (SQE) and sterol side-chain reductase (SSR1), have shown higher transcript abundance in leaves, where cardiac glycosides accumulate. nih.gov

Furthermore, transcription factors, transcriptional regulators, and other genetic elements are believed to play a role in controlling the metabolic flux through the cardenolide pathway. plos.org Environmental factors and stresses can also influence the expression of genes involved in cardenolide biosynthesis, leading to changes in the levels of these compounds in the plant. oup.comresearchgate.netnih.gov Research utilizing techniques like transcriptomics and gene co-expression analysis is helping to identify candidate genes and regulatory networks involved in the production of secondary metabolites in Digitalis. researchgate.netplos.org

Identification of Genes (e.g., SCL14, DWF1, HYD1, JAZ3)

Studies have identified several candidate genes potentially involved in the biosynthesis of secondary metabolites, including cardiac glycosides, in Digitalis purpurea. plos.orgnih.gov Through integrative analysis of transcriptome and metabolome data, researchers have pinpointed transcription factors, transcriptional regulators, protein kinases, transporters, and hub genes associated with these pathways. plos.orgnih.gov

Specifically, genes such as Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) have been validated for their potential roles. plos.orgnih.govplos.org These genes were investigated under methyl jasmonate (MeJA) treatment, a signaling molecule known to be involved in the biosynthesis of cardiac glycosides. plos.orgnih.gov

Experiments showed that while JAZ3 exhibited early induction, its expression was significantly suppressed after 48 hours of MeJA treatment. plos.orgnih.govplos.org In contrast, SCL14 and HYD1 showed promoted expression. plos.orgnih.govplos.org SCL14 is understood to target DWF1, and HYD1 is implicated in inducing cholesterol and cardiac glycoside biosynthesis. plos.orgplos.org The correlation between the expression patterns of these key genes and the levels of main metabolites provides insights into the cardiac glycoside biosynthesis mechanisms in D. purpurea. plos.orgnih.gov

Transcriptomic and Metabolomic Analyses in Digitalis

Transcriptomic and metabolomic analyses have been employed to gain a comprehensive understanding of the metabolic status and regulatory mechanisms in Digitalis purpurea. plos.orgnih.gov Co-expression analysis using tools like Weighted Gene Co-expression Network Analysis (WGCNA) on transcriptome and metabolome data has been instrumental in identifying genes and metabolites that are correlated. plos.orgnih.gov

These analyses have helped in identifying key genes involved in the production of secondary metabolites. plos.orgnih.gov For instance, JAZ3 was identified in a module that showed a high positive correlation with glucodigitoxin and strospeside. plos.org DWF1, a downstream gene of SCL14 involved in steroid biosynthesis, was also found in a module with a high positive correlation with glucodigitoxin and strospeside. plos.org HYD1, involved in steroid biosynthesis, was significantly associated with digitoxigenin (B1670572) bis-digitoxoside. plos.org

Integrating transcriptomics and metabolomics data allows for the correlation of gene expression levels with metabolite accumulation patterns, providing a powerful approach to elucidate biosynthetic pathways. nih.govfrontiersin.orgfrontiersin.orgmdpi.complos.org

Biotechnological Approaches for this compound Production

Given the pharmaceutical interest in cardiac glycosides, various biotechnological approaches have been explored to enhance their production, including in vitro plant cell and organ culture systems, elicitation, precursor feeding strategies, and metabolic engineering.

In Vitro Plant Cell and Organ Culture Systems

In vitro plant cell and organ cultures of Digitalis species have been investigated as potential systems for the production of cardiac glycosides. cabidigitallibrary.orgmdpi.comnih.govekb.egresearchgate.net Studies have demonstrated the establishment of cell suspensions and shoot cultures from Digitalis purpurea and Digitalis lanata. cabidigitallibrary.orgmdpi.comnih.govekb.egresearchgate.net

Techniques for in vitro propagation, such as multiple shoot formation from nodal, internodal, and leaf explants, have been developed using various plant growth regulators like cytokinins (e.g., 6-benzyladenine - BA, kinetin (B1673648) - Kin, thidiazuron (B128349) - TDZ) and auxins (e.g., indole-3-acetic acid - IAA, α-naphthaleneacetic acid - NAA, 2,4-dichlorophenoxy acetic acid - 2,4-D). nih.govresearchgate.net Rooting of shoots in vitro has also been achieved. nih.govresearchgate.net

While in vitro cultures offer potential advantages for controlled production, the accumulation levels of target compounds can vary depending on the culture system and conditions. nih.govresearchgate.net

Elicitation and Precursor Feeding Strategies for Enhanced Production

Elicitation and precursor feeding are strategies employed to enhance the production of secondary metabolites in plant cell and organ cultures. nih.govresearchgate.netbadd-cao.netresearchgate.netresearchgate.netnih.govplos.org Elicitors are compounds that trigger the plant's defense mechanisms, often leading to increased synthesis of secondary metabolites. Precursor feeding involves supplying intermediate compounds in the biosynthetic pathway to push the production towards the desired end product. researchgate.netresearchgate.netnih.govplos.org

Studies on Digitalis cultures have explored the effects of various elicitors, including abiotic factors (e.g., salicylic (B10762653) acid, mannitol, sorbitol, PEG-6000, NaCl, KCl) and biotic factors (e.g., fungal mycelial mass, chitin, yeast extract). nih.govresearchgate.net Precursors such as progesterone, cholesterol, and squalene have also been investigated. nih.govresearchgate.netnih.govplos.org

Research has shown that specific elicitors and precursors can significantly enhance the accumulation of cardiac glycosides like digitoxin (B75463) and digoxin in Digitalis purpurea shoot cultures. nih.govresearchgate.net For instance, treatment with KCl, mycelial mass of Helminthosporium sp., and progesterone were found to be highly effective in promoting cardenolide production. nih.govresearchgate.net Progesterone, at concentrations of 200 to 300 mg/l, was reported to enhance digitoxin and digoxin accumulation significantly. nih.govresearchgate.net While these strategies can increase metabolite yield, they can sometimes lead to a reduction in biomass accumulation. researchgate.netnih.govplos.org

Metabolic Engineering for Optimized Yields

Metabolic engineering involves the genetic modification of organisms to optimize the production of specific compounds by altering metabolic pathways. arxiv.orgfrontiersin.orgnih.gov This approach holds promise for improving the yield of this compound and other cardiac glycosides in Digitalis or alternative host systems.

By understanding the genes and enzymes involved in the biosynthesis of this compound through transcriptomic and metabolomic studies, researchers can identify targets for genetic manipulation. nih.govplos.orgnih.gov Strategies could involve overexpression of genes encoding key enzymes in the biosynthetic pathway, silencing of genes involved in competing pathways, or introduction of genes from other organisms with relevant enzymatic activities. arxiv.orgfrontiersin.org

While the application of metabolic engineering specifically for this compound production is an area of ongoing research, advances in synthetic biology and genome engineering provide tools that can be utilized to reprogram metabolic networks for enhanced production of desired compounds. arxiv.orgfrontiersin.orgnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Digitalin and Its Analogues

Identification of Key Structural Features for Na+/K+-ATPase Binding and Activity

Cardiac glycosides, including Digitalin, share a common tripartite structure consisting of a steroid core, an α,β-unsaturated lactone ring, and a sugar moiety. These structural components collectively contribute to their interaction with the Na+/K+-ATPase and subsequent activity. The minimum pharmacophore for inhibiting the Na+/K+-ATPase includes the steroid core with a distinct cis-configuration at the junctions between the A/B and C/D rings. SAR studies on cardiac glycosides and their analogues have revealed a consistent pattern: modifications to the parent structure generally lead to a decrease in potency. The impact of structural modifications on potency decreases in the order of steroid core > lactone ring > sugar moiety.

Role of Steroid Core Structure

The steroid core is considered a fundamental pharmacophoric moiety responsible for the activity of cardiac glycosides. This conserved structure, unlike human corticosteroids or sex hormones which are all trans-connected, exhibits an A/B and C/D cis-conformation. This specific conformation of the steroid core is part of the minimum pharmacophore required for Na+/K+-ATPase inhibition. Studies comparing the activity of cardiac glycosides and their aglycones (lacking the sugar moiety) highlight the importance of the steroid core for binding to the enzyme. While the sugar moiety and lactone ring contribute significantly to the affinity and potency, the steroid nucleus itself appears to be linked to certain biological activities, such as the hypertensinogenic activity observed with ouabain (B1677812) and its analogues, which can be independent of sodium pump inhibition.

Significance of Lactone Ring Modifications

The lactone ring, typically a five-membered α,β-unsaturated butenolide in cardenolides like this compound, is a crucial component for high affinity binding to the Na+/K+-ATPase. While not absolutely essential for activity, its presence significantly increases the affinity between the steroid core and the protein. Modifications to the lactone ring can substantially impact potency. For instance, reducing the olefin of the butenolide ring in ouabain resulted in a significant drop in potency, suggesting the importance of the unsaturated nature of this segment for inhibiting cell migration and Na+/K+-ATPase activity. If the lactone ring is completely opened, the molecule loses its activity entirely. The saturation of the lactone ring is associated with a decrease in the molecule's activity and a shortening of its action time.

Influence of Sugar Moiety and Glycosidic Linkages

The sugar moiety attached to the steroid core at the C3 position through a β-OH linkage plays a significant role in the activity, as well as the pharmacokinetic and pharmacodynamic properties of cardiac glycosides. While the steroid core and lactone ring are essential for high binding affinity and inhibition of Na+/K+-ATPase, the sugar moiety stabilizes the enzyme-steroid complex and contributes to isoform selectivity towards the Na+/K+-ATPase, particularly favoring the α2 subunit over α1. The carbohydrate residues are necessary for the solubility of the aglycone and its cardiotonic activity. The number and structure of the connected sugars can vary greatly among different cardiac glycosides, contributing to their structural variability. Specific sugars, such as digitoxose, thevetose, or cymarose, can be present in addition to common sugars like mannose, glucose, or galactose. Studies have shown that the type and length of the sugar chain attached to the steroid core can affect biological activities, including antiviral activity. Although previous studies on ouabain did not observe specific interactions between the sugar moiety and the protein to explain the higher affinity of glycosylated cardiac glycosides compared to their aglycones, further research, including crystal structures of complexes like digoxin-bound Na+/K+-ATPase, provides better understanding of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to gain further insights into the structural requirements for activity.

Three-Dimensional QSAR (3D-QSAR) Applications (e.g., CoMFA)

Three-Dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are based on analyzing and comparing the 3D molecular fields (e.g., steric and electrostatic) produced around different compounds to establish a correlation with their biological activities. CoMFA was one of the first 3D-QSAR approaches developed and validated, particularly in the steroid area. This method uses steric and electrostatic fields to capture the properties of the space around a molecule. The resulting equations can highlight regions in space where specific interactions are critical for activity. 3D-QSAR models have been developed for the inhibition of Na+/K+-ATPase by cardiotonic steroids using CoMFA. These models can provide predictive insights into the structural features important for enzyme inhibition.

Computational Approaches for SAR Analysis

Computational approaches play a significant role in modern SAR analysis of cardiac glycosides and their interaction with Na+/K+-ATPase. Techniques such as molecular docking are used to predict the preferred binding modes of ligands within the protein's binding site. This allows for the identification of key amino acids involved in binding and enzyme inhibition. Computational screening based on docking and rescoring functions, as well as approaches like the eMBrAcE program which calculates binding energies, contribute to understanding the interactions at an atomic level. These computational methods, in conjunction with experimental data, help to establish correlations between cellular activity and specific protein-small molecule interactions.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues involve targeted chemical modifications to the parent compound's structure. These modifications are guided by SAR principles and aim to explore the impact of different functional groups and structural alterations on biological activity. Semi-synthetic and synthetic analogues are prepared by introducing variations on the original compounds to determine the essential structural requirements for activity and to potentially obtain derivatives with improved therapeutic profiles mdpi.com.

Chemical Modification Strategies (e.g., Aminoguanidine (B1677879) Moieties, γ-Benzylidene Digoxin)

Chemical modification strategies for this compound and related cardiotonic steroids often focus on key regions of the molecule, including the steroid core, the sugar moieties, and the lactone ring.

One strategy involves the incorporation of aminoguanidine moieties. While aminoguanidine itself is present in various drugs with different activities, aminoguanidine derivatives of cardiotonic steroids have been explored. For instance, 3,20-bisguanylhydrazones of prednisone (B1679067) and prednisolone (B192156) have shown activity related to inotropic effects and Na+/K+-ATPase inhibition, even without possessing all the structural features considered essential for classic cardiotonic steroids mdpi.com. The aminoguanidine scaffold has also been incorporated into novel derivatives with antibacterial activity, suggesting its potential in conferring diverse biological properties nih.gov.

Another modification strategy involves the addition of a γ-benzylidene group, particularly at the C-17 butenolide position of digoxin (B3395198). A novel derivative of digoxin featuring a γ-benzylidene substitution at C-17 has been reported to exhibit more potent cytotoxicity compared to digoxin, while showing lower Na+/K+-ATPase inhibitory activity mdpi.com. This suggests that modifications at the C-17 position can significantly influence both the potency and the selectivity of these compounds mdpi.com. γ-Benzylidene digoxin derivatives, such as BD-8 and BD-21, have been synthesized through chemical modification of the digoxin molecule mdpi.com. BD-8, for example, is a cardenolide with an additional aromatic group containing six members, synthesized by adding an ether group to this aromatic portion mdpi.com.

Modifications to the sugar portion of cardiac glycosides like digitoxin (B75463) have also been shown to significantly impact activity, including anticancer and antiviral properties acs.orgnih.govresearchgate.net. These carbohydrate-based SAR studies have led to the discovery of new sugar motifs that improved anti-cytomegalovirus activity acs.org.

Structure-Function Relationship of Novel Analogues

The structure-function relationship of novel this compound analogues is investigated to correlate specific structural changes with observed biological effects. Studies on digitoxin analogues have demonstrated that the type and length of the sugar attached to the steroid core affect their antiviral activity acs.org. For instance, l-sugar containing cardiac glycosides showed improved anti-CMV activity acs.org.

Regarding γ-benzylidene digoxin derivatives, BD-8 has shown potential as an immunomodulatory molecule mdpi.com. Another derivative, BD-15 (γ-benzylidene digoxin 15), has demonstrated a neuroprotective effect mdpi.com. While BD-8 and BD-15, like digoxin, inhibit Na+/K+-ATPase function, they also appear to interfere with other cell signaling pathways mdpi.com. Preliminary studies suggest these synthetic cardiotonic steroids can influence cellular proliferation and induce apoptosis in cancer cells, indicating a multifaceted mechanism of action mdpi.com.

The insertion of a benzylidene group in the lactone ring of digoxin appears to be essential for the substance to enhance the antifungal activity of fluconazole (B54011) against Saccharomyces cerevisiae mdpi.com. This highlights the critical role of specific structural modifications in conferring or enhancing particular biological activities mdpi.com.

Molecular Docking and Molecular Dynamics Simulations of Derivative-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are valuable tools for investigating the interactions between this compound derivatives and their biological targets at an atomic level mdpi.comyoutube.complos.org. These methods help to elucidate binding modes, estimate binding affinities, and understand the dynamic behavior of the ligand-target complex youtube.comfrontiersin.orgnih.gov.

Molecular docking studies for digoxin and its derivatives with Na+/K+-ATPase (NKA) and other targets have been reported mdpi.commdpi.com. These studies can reveal potential binding sites and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex dergipark.org.tracademie-sciences.fr. Docking profiles for digoxin and several derivatives interacting with NKA have revealed an additional small pocket near Asn130, which could be exploited in the design of new digoxin-like antitumor agents mdpi.com.

Molecular dynamics simulations provide a more realistic representation of the ligand-target interaction by accounting for the flexibility of both the ligand and the protein in a dynamic environment youtube.comfrontiersin.orgnih.gov. MD simulations can offer insights into the binding stability and provide more accurate atomic details of the interaction compared to static docking studies youtube.comfrontiersin.org. These simulations can help to explore the dynamics and function of drug targets and evaluate drug-target interactions mdpi.com. For cardiotonic steroids, MD simulations can be used to investigate their binding to Na+/K+-ATPase and other potential targets, providing a deeper understanding of the molecular basis of their activity and guiding the design of improved analogues springermedizin.de.

Computational studies, including docking, have shown that the binding affinities of compounds can correlate with their observed biological activities mdpi.comdergipark.org.tr. For instance, a significant correlation has been observed between the docking scores of certain cardiotonic steroids binding to NKA and their cancer cell cytotoxicity mdpi.com.

Preclinical Pharmacological Research on Digitalin

In Vitro Pharmacological Evaluations

Cell-Based Assays for Cellular Responses and Target Modulation

Cell-based assays are fundamental in preclinical drug discovery for evaluating a compound's effect on cellular functions and identifying its molecular targets. tebubio.comdanaher.comnumberanalytics.com These assays utilize living cells to study biological processes in a controlled setting, providing insights into a drug's mechanism of action, efficacy, and potential cytotoxicity. accelevirdx.comabyntek.com For a compound like digitalin, these in vitro studies are crucial for understanding its cellular effects before advancing to in vivo models. The process involves treating cultured cells—which can range from immortalized cell lines to more physiologically relevant primary cells or stem cells—with the compound and measuring specific responses. numberanalytics.com

The primary goal of these assays in the context of this compound research is to validate its molecular target and understand how its interaction with this target translates into a cellular response. drugtargetreview.compatsnap.com This involves a variety of techniques, including:

Proliferation and Viability Assays: These assays, such as MTT or WST-1, measure the metabolic activity of cells to determine if this compound promotes or inhibits cell growth and survival. danaher.comabyntek.com

Apoptosis Assays: Techniques like flow cytometry or specific caspase activity assays are used to determine if this compound induces programmed cell death, a key process in areas like oncology research. danaher.comabyntek.com

Signal Transduction Analysis: Western blotting and other molecular biology techniques can be employed to investigate how this compound affects specific signaling pathways within the cell after target engagement. abyntek.com

High-Throughput Screening (HTS): HTS platforms enable the rapid testing of thousands of compounds, which can help in identifying and characterizing the activity of this compound and similar molecules on a large scale. numberanalytics.com

By using these cell-based methods, researchers can systematically dissect the cellular and molecular mechanisms of this compound, providing a solid foundation for subsequent preclinical and clinical development. drugtargetreview.comwjbphs.com

Enzyme Inhibition Assays of Na+/K+-ATPase

The primary mechanism of action for digitalis glycosides, including this compound, is the inhibition of the Na+/K+-ATPase enzyme. juniperpublishers.commsdvetmanual.comveteriankey.com This enzyme, also known as the sodium-potassium pump, is a transmembrane protein crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of most eukaryotic cells. nih.goveurofinsdiscovery.com This function is vital for numerous cellular processes, including nerve conduction, muscle contraction, and the regulation of cell volume. nih.govderangedphysiology.com

Enzyme inhibition assays are conducted to quantify the inhibitory potency of this compound on Na+/K+-ATPase. These biochemical assays typically involve the following steps:

Enzyme Preparation: Na+/K+-ATPase is isolated and purified from a tissue source, often from pig kidneys or cerebral cortex, which are known to have high concentrations of the enzyme. mdpi.comacs.org Human cell lines like HeLa S3 can also be used. eurofinsdiscovery.com

Incubation: The purified enzyme is incubated with varying concentrations of the inhibitor (this compound). eurofinsdiscovery.comacs.org

Reaction Initiation: The enzymatic reaction is started by adding its substrate, adenosine (B11128) triphosphate (ATP). eurofinsdiscovery.comacs.org

Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (B84403) released. eurofinsdiscovery.comahajournals.org

Data Analysis: The results are analyzed to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which indicate the potency of the compound. acs.org

Kinetic analysis has shown that cardiac glycosides like digoxin (B3395198), which is structurally similar to this compound, act as noncompetitive inhibitors of Na+/K+-ATPase. mdpi.com This means they bind to the enzyme-substrate complex, causing a structural change that inhibits its function. mdpi.com The inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. derangedphysiology.com This, in turn, affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels, which is the basis for the increased contractility of cardiac muscle. derangedphysiology.com

Table 1: Key Parameters in Na+/K+-ATPase Inhibition Assays
ParameterDescriptionSignificance
Enzyme SourceTissue or cell line from which the Na+/K+-ATPase is isolated (e.g., pig kidney, human HeLa cells). eurofinsdiscovery.comacs.orgThe isoform composition and species differences can affect inhibitor sensitivity. nih.gov
SubstrateAdenosine Triphosphate (ATP). eurofinsdiscovery.comThe energy source for the pump's ion transport function.
Inhibitory Constant (Ki)A measure of the inhibitor's binding affinity to the enzyme. acs.orgA lower Ki value indicates a higher potency of the inhibitor.
IC50The concentration of an inhibitor required to reduce the enzyme's activity by 50%.Provides a standard measure for comparing the potency of different inhibitors.
Control InhibitorA well-characterized inhibitor, such as Ouabain (B1677812), used as a reference. eurofinsdiscovery.comEnsures the validity and reproducibility of the assay.

In Vivo Preclinical Studies in Animal Models

While in vitro studies provide crucial mechanistic data, in vivo preclinical studies in animal models are essential to understand the systemic effects and therapeutic potential of a compound in a living organism. drugtargetreview.comwjbphs.com These studies help to bridge the gap between cellular effects and clinical outcomes. frontiersin.org

Assessment of Pharmacodynamic Effects in Specific Organ Systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. msdvetmanual.com In preclinical animal models, the pharmacodynamic effects of this compound are assessed across various organ systems to understand its integrated physiological response.

Cardiovascular System: The most prominent effects of digitalis glycosides are on the cardiovascular system. In animal models, this compound is shown to increase the force of myocardial contraction (positive inotropic effect). juniperpublishers.com This is a direct consequence of Na+/K+-ATPase inhibition in cardiac myocytes. juniperpublishers.comderangedphysiology.com Studies in dogs have shown that digitalis glycosides can improve left ventricular performance by increasing stroke volume and cardiac output. nih.gov However, these compounds also have effects on heart rate and rhythm, primarily by increasing vagal tone, which can slow the heart rate and conduction through the atrioventricular (AV) node. juniperpublishers.comnih.gov At higher concentrations, these effects can lead to arrhythmias. derangedphysiology.comtaylorfrancis.com

Renal System: The Na+/K+-ATPase is highly expressed in the kidneys and plays a vital role in sodium reabsorption. eurofinsdiscovery.com Inhibition of this pump by digitalis glycosides can lead to natriuresis (excretion of sodium in the urine) and diuresis (increased urine production). This effect can be beneficial in conditions like heart failure where fluid retention is a problem. Studies in rats have explored the impact of factors like dietary salt on Na+/K+-ATPase activity in different tissues. ahajournals.org

Nervous System: Digitalis glycosides can cross the blood-brain barrier and affect the central nervous system. derangedphysiology.com The Na+/K+-ATPase is abundant in the brain, and its inhibition can alter neuronal excitability. eurofinsdiscovery.com Animal models are used to study the potential neurological effects of these compounds.

Table 2: Summary of this compound's Pharmacodynamic Effects in Animal Models
Organ SystemPrimary Pharmacodynamic EffectUnderlying Mechanism
CardiovascularIncreased cardiac contractility (Inotropy). juniperpublishers.com Altered heart rate and rhythm. juniperpublishers.comInhibition of Na+/K+-ATPase in cardiac myocytes, leading to increased intracellular calcium. derangedphysiology.com Increased vagal tone. juniperpublishers.com
RenalNatriuresis and diuresis.Inhibition of Na+/K+-ATPase in renal tubules, reducing sodium reabsorption. ahajournals.org
NervousAltered neuronal activity.Inhibition of Na+/K+-ATPase in neurons. eurofinsdiscovery.com

Studies on Disease Models

Animal models of specific diseases are used to evaluate the therapeutic efficacy of drug candidates in a setting that mimics human pathology. aerzte-gegen-tierversuche.de

The primary therapeutic application of digitalis glycosides has been in the treatment of cardiac pathologies, particularly heart failure and certain arrhythmias. juniperpublishers.comjuniperpublishers.com Animal models are instrumental in investigating these applications.

Heart Failure Models: Heart failure is often modeled in animals like rats by inducing a myocardial infarction (heart attack) through coronary artery occlusion. nih.gov In a study on rats with heart failure post-myocardial infarction, digitoxin (B75463) was found to have a dual effect on survival. It prolonged survival in rats with severe cardiac dysfunction and larger infarcts, but it worsened mortality in those with less severe heart failure. nih.gov This highlights that the benefit of digitalis depends on the severity of the cardiac impairment. nih.gov

Myocardial Infarction Models: Studies in conscious dogs with experimentally induced myocardial infarction have been used to assess the efficacy and toxicity of digitalis glycosides. nih.gov One study found that immediately after a myocardial infarction, the tolerance to acetylstrophanthidin (B40) was reduced, and it provided no beneficial hemodynamic effect. nih.gov However, one week later, during the healing phase, the drug improved left ventricular performance. nih.gov This suggests a limited therapeutic role in the acute phase immediately following a myocardial infarction but potential benefits later on. nih.gov

Arrhythmia Models: Animal models are also used to study the electrophysiological effects of digitalis that can lead to arrhythmias, which is a major concern with these drugs. The arrhythmogenic potential is often studied in the context of digitalis toxicity. taylorfrancis.com

Exploration of Antiviral Activities (e.g., HIV, HCMV, SARS-CoV-2 in animal models/cell lines)

Preclinical research has identified the potential of cardiac glycosides, a class of compounds that includes this compound and its derivatives, as broad-spectrum antiviral agents. Studies have explored their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), primarily in cell line models.

The antiviral activity of these compounds is often linked to their primary mechanism of action: the inhibition of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, which can interfere with various stages of the viral life cycle, from entry to replication and egress. mdpi.comnih.gov

Human Immunodeficiency Virus (HIV): Research indicates that certain cardiac glycosides can inhibit HIV-1 replication. nih.gov Studies have shown that compounds like digoxin and digitoxin can suppress the expression of the HIV-1 genome. mdpi.com This effect is thought to occur through the activation of the Na+/K+-ATPase signalosome, which in turn modulates cellular signaling pathways like the MEK1/2-ERK1/2 pathway. mdpi.comnih.gov This modulation can lead to a post-transcriptional block, causing the nuclear retention of viral genomic RNAs and inhibiting the expression of key viral proteins such as Env and Gag. mdpi.comnih.gov In studies using HIV-infected T-cells from patients, various cardiac glycosides demonstrated potent inhibition of the virus at nanomolar concentrations. nih.gov

Human Cytomegalovirus (HCMV): Cardiac glycosides have demonstrated significant inhibitory effects against HCMV in cell culture. Compounds such as digitoxin, digoxin, and ouabain have been shown to suppress HCMV replication. nih.gov The mechanism appears to be multifaceted. Digitoxin has been found to induce AMP-activated protein kinase (AMPK) and autophagy in infected human foreskin fibroblast (HFF) cells, which contributes to the reduction of viral replication. This action is dependent on the α1 subunit of the Na+/K+-ATPase.

SARS-CoV-2: The emergence of the COVID-19 pandemic spurred research into repurposing existing drugs, and cardiac glycosides were identified as potential candidates. In vitro studies have shown that compounds like digoxin, digitoxin, and ouabain can inhibit SARS-CoV-2 replication and infectivity. nih.goviiarjournals.orgfrontiersin.org The proposed mechanisms include blocking the binding of the viral Spike protein's receptor-binding domain (RBD) to the human ACE2 receptor, thereby inhibiting viral entry into host cells. nih.gov Additionally, by inhibiting the Na+/K+-ATPase, these compounds may trigger downstream signaling pathways, such as the Src-NFκB pathway, which can interfere with viral yield and reduce the production of inflammatory cytokines associated with severe COVID-19. frontiersin.org In silico molecular docking studies have also suggested that digitoxin binds effectively to the SARS-CoV-2 Spike protein's RBD. iiarjournals.org

Table 1: Preclinical Antiviral Research on Cardiac Glycosides

Compound ClassVirusModel SystemObserved EffectReference
Cardiac Glycosides (e.g., Digoxin, Digitoxin)HIV-1Infected Human T-cellsInhibited HIV gene expression and replication; caused nuclear retention of viral RNA. mdpi.comnih.gov
DigitoxinHCMVHuman Foreskin Fibroblasts (HFFs)Inhibited HCMV replication via activation of AMPK and autophagy.
Cardiac Glycosides (e.g., Digoxin, Ouabain)HCMVCell CulturePotent inhibition of HCMV replication. nih.gov
Cardiac Glycosides (e.g., Digitoxin, Digoxin, Ouabain)SARS-CoV-2In vitro / Human Lung Cells (A549)Inhibited viral entry, penetration, and infectivity; blocked Spike RBD binding to ACE2. nih.govnih.gov
Research into Anticancer Potential (e.g., in vitro cell lines, animal models)

The anticancer properties of digitalis-derived cardiac glycosides, including digitoxin, have been extensively investigated in preclinical settings. Research using a wide array of cancer cell lines and animal xenograft models has demonstrated their potential to inhibit cancer cell growth, proliferation, and tumor progression. nih.govresearchgate.net

In vitro studies have shown that digitoxin and related compounds are cytotoxic to various cancer cell lines at nanomolar concentrations. spandidos-publications.com The spectrum of susceptible cell lines is broad, encompassing malignancies such as cervical cancer (HeLa), lung cancer (A549, NCI-H460), liver cancer (HepG2), colon cancer (HCT116), breast cancer (MCF-7), and renal cancer (TK-10). researchgate.netspandidos-publications.comnih.gov

The mechanisms underlying these anticancer effects are multifactorial. A primary pathway involves the induction of apoptosis (programmed cell death). nih.govnih.gov This is often triggered by the disruption of ionic homeostasis following Na+/K+-ATPase inhibition, leading to an increase in intracellular calcium. nih.gov Mechanistic studies have revealed that digitoxin can induce DNA double-strand breaks and trigger the mitochondrial apoptosis pathway, characterized by the activation of caspases and changes in the Bax/Bcl-2 protein ratio. spandidos-publications.com Furthermore, digitoxin has been shown to cause cell cycle arrest, particularly at the G2/M phase, by modulating pathways such as the ATM/ATR-CHK1/CHK2-Cdc25C cascade. spandidos-publications.com Another key mechanism is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor crucial for tumor survival and angiogenesis under hypoxic conditions. brieflands.com

In vivo research using animal models has corroborated these in vitro findings. For instance, digitoxin has been shown to effectively attenuate tumor growth in mice bearing HeLa cell xenografts, demonstrating its potential efficacy in a living system. spandidos-publications.com Similarly, other cardiac glycosides have significantly reduced tumor volume in xenograft models of human neuroblastoma and liver cancer. brieflands.com

Table 2: Preclinical Anticancer Research on Digitalis Glycosides

CompoundModel SystemObserved EffectReported MechanismReference
DigitoxinHeLa (Cervical Cancer)High cytotoxicity (IC50 ~28 nM); induced G2/M arrest and apoptosis.Caused DNA double-strand breaks; activated mitochondrial apoptosis pathway. spandidos-publications.com
DigitoxinA549 (Lung), MHCC97H (Hepatoma), HCT116 (Colon)Exhibited extensive antitumor activities.Induction of apoptosis and cell cycle arrest. spandidos-publications.com
DigitoxinHeLa Xenograft Mouse ModelConfirmed in vivo anticancer effect.Induction of apoptosis and cell cycle arrest. spandidos-publications.com
DigitoxinNSCLC (Non-Small Cell Lung Cancer)Selective cytotoxicity against cancer cells.Induced G2/M phase arrest and apoptosis. nih.gov
DigoxinHepG2 (Liver Cancer)Induced apoptosis and cellular senescence.Down-regulation of HIF-1α. brieflands.com
Digitoxin O-glycosidesSK-OV-3 (Ovarian), NCI-H460 (Lung), HT-29 (Colon)Inhibited tumor cell growth.Induced apoptosis via caspase-9-mediated intrinsic pathway. nih.gov
Studies on Anti-inflammatory Effects (animal models)

Cardiac glycosides have been found to possess significant anti-inflammatory properties in various preclinical animal models of both acute and chronic inflammation. thieme-connect.com Research has focused on compounds like digoxin, a close relative of this compound, demonstrating its ability to mitigate inflammatory responses through the modulation of key immune pathways.

In a mouse model of collagen-induced arthritis, a condition that mimics human rheumatoid arthritis, digoxin treatment was shown to lower joint inflammation. thieme-connect.com This effect was associated with a reduction in the expression of several pro-inflammatory cytokines, including Interleukin-17 (IL-17), IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). thieme-connect.com The study also noted that digoxin-treated mice had a decreased population of Th17 cells, which are key drivers of autoimmune inflammation, and an increased number of regulatory T cells, which help suppress immune responses. thieme-connect.com

Other animal models have produced similar findings. In a rat model of carrageenan-induced paw edema, an established method for screening anti-inflammatory drugs, digoxin administration led to a notable reduction in swelling. researchgate.net Further investigation in a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke showed that digoxin could inhibit inflammatory responses, reduce mucus hyper-secretion, and alleviate pathological changes in the lungs. nih.govdovepress.com These effects were linked to the inhibition of the HIF-1α/TGF-β1/Smad3 signaling pathway. nih.govdovepress.com

The anti-inflammatory mechanism of these compounds is also being explored at the cellular level. In a rat needle model of intervertebral disc degeneration, digoxin was found to protect against degeneration by suppressing TNF-α-induced inflammation and attenuating the destruction of the extracellular matrix. researchgate.netfrontiersin.org

Table 3: Preclinical Anti-inflammatory Research on Cardiac Glycosides

CompoundAnimal ModelConditionObserved EffectReference
DigoxinMouseCollagen-Induced ArthritisLowered joint inflammation; reduced pro-inflammatory cytokines (IL-17, IL-1β, IL-6, TNF-α). thieme-connect.com
DigoxinRatCarrageenan-Induced Paw EdemaMarked reduction in paw edema. researchgate.net
DigoxinMouseCigarette Smoke-Induced COPDInhibited inflammatory responses, lung function decline, and mucus hyper-secretion. nih.govdovepress.com
DigoxinRatIntervertebral Disc DegenerationProtected against degeneration by suppressing TNF-α-induced inflammation. researchgate.netfrontiersin.org
OuabainMouseZymosan-Induced PeritonitisModulated the inflammatory response. thieme-connect.com
Investigation of Antiparasitic Activity (e.g., visceral leishmaniasis in animal models)

Preclinical studies have highlighted the potential of digitalis-derived compounds in combating parasitic infections, with particularly promising results against visceral leishmaniasis. Research has focused on β-acetyl-digitoxin, a cardenolide isolated from Digitalis lanata, demonstrating its efficacy in both in vitro and in vivo models against Leishmania infantum, the parasite responsible for this severe disease. nih.govnih.gov

In vitro experiments have shown that β-acetyl-digitoxin has a direct parasiticidal action against L. infantum and is also effective in treating macrophages infected with the parasite. nih.govnih.gov

Building on these findings, in vivo studies using BALB/c mice infected with L. infantum have been conducted. nih.gov To improve its delivery and efficacy, the β-acetyl-digitoxin was formulated within Pluronic® F127 polymeric micelles (β-AD/Mic). nih.govnih.gov This formulation, when used to treat infected mice, resulted in a significant reduction in the parasite load in various organs, including the spleen, liver, and bone marrow, compared to control groups. nih.gov

The therapeutic effect was found to be linked to the induction of a protective, anti-parasite Th1-type immune response. nih.gov Animals treated with the β-acetyl-digitoxin formulation exhibited high levels of key Th1-associated cytokines such as Interferon-gamma (IFN-γ), IL-12, and TNF-α. nih.gov This was accompanied by an increase in nitrite (B80452) production and specific IgG2a antibodies, which are hallmarks of a Th1 response. nih.gov Conversely, levels of Th2-associated cytokines (IL-4, IL-10) were low. nih.gov The treatment also led to a higher frequency of IFN-γ-producing CD4+ and CD8+ T-cells, further confirming the shift towards a cell-mediated immune response crucial for controlling Leishmania infection. nih.gov The efficacy of the β-acetyl-digitoxin micelle formulation was found to be superior to that of miltefosine (B1683995), a standard drug used for visceral leishmaniasis, in protecting the animals against infection. nih.govnih.gov

Table 4: Preclinical Antiparasitic Research on Digitalis Glycosides

CompoundParasiteModel SystemObserved EffectReported MechanismReference
β-acetyl-digitoxin (b-AD)Leishmania infantumIn vitro (parasites & infected macrophages)Direct parasiticidal action; effective against intracellular parasites.Direct action on parasites. nih.govnih.gov
β-acetyl-digitoxin in polymeric micelles (b-AD/Mic)Leishmania infantumBALB/c Mouse ModelSignificantly reduced parasite load in spleen, liver, and bone marrow. More effective than miltefosine control.Induced a Th1-type immune response (high IFN-γ, IL-12, TNF-α, IgG2a; low IL-4, IL-10). nih.gov
Neurodegenerative Disease Models (animal models)

The application of cardiac glycosides in the context of neurodegenerative diseases is an emerging area of preclinical research, with studies exploring their potential effects in various animal models. The findings suggest that these compounds can modulate pathways relevant to neuro-inflammation and neuronal survival, although the effects can be complex.

In a rat model of sporadic Alzheimer's disease (AD), induced by intracerebroventricular (ICV) streptozotocin (B1681764) (STZ), the administration of digoxin demonstrated significant neuroprotective properties. nih.gov The STZ-induced model is characterized by memory impairment, neuroinflammation, and cholinergic deficits. Treatment with digoxin was found to rescue rats from memory loss, which was correlated with a decrease in hippocampal cell death. nih.gov Furthermore, digoxin treatment reduced brain levels of the pro-inflammatory cytokine TNF-α and increased the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme essential for acetylcholine (B1216132) synthesis that is depleted in AD. nih.gov These results suggest that digoxin may exert beneficial effects by mitigating neuroinflammation and cholinergic deficiency. nih.gov

Other research has pointed to the neuroprotective activity of the cardiac glycoside neriifolin (B146818) in models of perinatal cerebral hypoxia-ischemia. researchgate.net Studies have also shown that cardiac glycosides can restore defective autophagy flux in an induced pluripotent stem cell (iPSC)-derived neuronal model of Beta-Propeller Protein-Associated Neurodegeneration (BPAN), a rare neurodegenerative disorder. nih.gov In this model, digoxin treatment not only corrected the formation of autophagosomes but also normalized the expression of genes related to neurodegeneration, apoptosis, and mitochondrial function. nih.gov

However, the role of cardiac glycosides in the nervous system is not exclusively protective. A chemical screen in zebrafish revealed that the cardiac glycoside neriifolin could impair the survival of dopaminergic neurons, the cell type primarily lost in Parkinson's disease. plos.org This effect was proposed to be mediated through the inhibition of the Na+/K+ ATPase α3 subunit, which is enriched in neurons, leading to oxidative stress and p53-mediated cell death. plos.org This highlights the concentration-dependent and cell-type-specific effects of these compounds.

Table 5: Preclinical Research on Cardiac Glycosides in Neurodegenerative Disease Models

CompoundModel SystemDisease ContextObserved EffectReference
DigoxinRat Model (ICV-Streptozotocin)Alzheimer's DiseaseRescued memory loss, decreased hippocampal cell death, reduced neuroinflammation (TNF-α), and increased cholinergic activity (ChAT). nih.gov
NeriifolinRat ModelPerinatal Hypoxia-IschemiaExhibited neuroprotective activity. researchgate.net
Cardiac Glycosides (e.g., Digoxin)iPSC-derived Neuronal ModelBeta-Propeller Protein-Associated Neurodegeneration (BPAN)Restored defective autophagy flux and normalized gene expression profiles related to neurodegeneration. nih.gov
NeriifolinZebrafish ModelDopaminergic Neuron Survival (Parkinson's Disease relevance)Impaired survival of dopaminergic neurons. plos.org

Advanced Methodologies in Digitalin Research

Analytical Techniques for Digitalin and Metabolite Profiling

Analyzing this compound and its metabolites requires sensitive and selective techniques due to their complex structures and often low concentrations in biological or plant matrices. Chromatographic and spectroscopic methods are fundamental tools in this area.

Chromatographic Methods for Quantification and Isolation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the quantification and isolation of this compound and related cardiac glycosides. HPLC offers high sensitivity, selectivity, and accuracy, making it suitable for analyzing these compounds in various samples, including pharmaceutical formulations and biological fluids. ijpsjournal.comubc.ca

Reversed-phase HPLC is a common approach, often utilizing C18 columns which are effective for separating non-polar to moderately polar compounds like Digitalis glycosides. ijpsjournal.com High-efficiency columns with smaller particle sizes (e.g., 3 µm or 5 µm) can provide improved resolution, which is particularly important for separating structurally similar glycosides such as digoxin (B3395198) and digitoxin (B75463). ijpsjournal.com

Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, with buffers added to optimize pH for analyte stability and retention. ijpsjournal.com UV or fluorescence detection is commonly employed. ijpsjournal.com For enhanced sensitivity and selectivity, particularly in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS). frontiersin.orgsigmaaldrich.comnih.gov LC-MS/MS methods have been developed for the rapid and sensitive determination of cardiac glycosides like digitoxin and digoxin in plasma, often employing sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids (B1166683) and proteins. sigmaaldrich.comnih.gov

Chromatographic techniques are also applied for the isolation of cardiac glycosides from plant sources. For example, column chromatography using silica (B1680970) gel has been used in the analysis of Digitalis ciliata. ecomole.com

Here is a conceptual table illustrating typical HPLC conditions for cardiac glycoside analysis:

ParameterTypical Range/Example
Column TypeReversed-phase C18
Particle Size3 µm or 5 µm
Mobile PhaseAcetonitrile/Water mixtures, often with buffers
Detection MethodUV (e.g., 220 nm), Fluorescence, Mass Spectrometry (MS)
Elution ModeIsocratic or Gradient
Sample PreparationLiquid-liquid extraction, Solid-phase extraction (SPE)

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic techniques provide detailed information about the structure of this compound and its metabolites. While basic identification might involve comparing spectra to known standards, advanced applications delve deeper into structural nuances, stereochemistry, and the identification of novel metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural elucidation of complex molecules like this compound. Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are used to determine the connectivity of atoms and the spatial arrangement of functional groups. researchgate.netresearchgate.net NMR has been used in the analysis of cardiac glycosides and triterpene saponins (B1172615) from Digitalis species. ecomole.com

Mass Spectrometry (MS), particularly high-resolution accurate mass MS (HRMS) coupled with chromatography (LC-MS or GC-MS), is essential for metabolite profiling and identification. frontiersin.orgwuxiapptec.comnih.gov MS provides information on the molecular weight of the parent compound and its metabolites, and fragmentation patterns obtained through tandem MS (MS/MS or MSⁿ) help in piecing together the structures of fragment ions, leading to the elucidation of the original molecule's structure or the structure of its biotransformation products. sigmaaldrich.comnih.gov Advanced MS techniques, such as tribrid mass spectrometry, combined with sophisticated data-processing techniques, are employed to enhance the detection and characterization of metabolites, including unknown or uncommon ones, even in the presence of high biological background noise. nih.gov

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico approaches are increasingly integrated into this compound research, offering powerful tools for understanding its molecular behavior, predicting interactions, and guiding experimental studies. chemrxiv.orgsouthampton.ac.ukucl.ac.uk These methods leverage computational power to simulate chemical processes and analyze large datasets. chemrxiv.orgsouthampton.ac.ukdotmatics.com

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study the interaction of this compound with biological targets, such as the Na+/K+-ATPase pump, which is its primary site of action. nih.gov Molecular docking can predict the binding orientation and affinity of this compound to a target protein. MD simulations provide insights into the dynamic behavior of the complex over time, allowing researchers to assess the stability of the interaction and conformational changes. nih.gov

These in silico methods can help in understanding the molecular basis of this compound's activity and can be applied to study the binding of this compound metabolites or designed analogs to the target. nih.gov They are also valuable in drug repositioning studies, where existing drugs like digoxin and digitoxin are screened computationally against potential targets for other diseases, such as viral infections. nih.gov

Artificial Intelligence and Machine Learning in Drug Discovery and SAR

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and development, including the study of compounds like this compound. cas.orgpharmtech.comnih.gov These techniques are particularly useful in analyzing large datasets to identify patterns and make predictions. cas.orguniccm.commdpi.com

AI and ML are also used in analyzing complex biological data, such as multiomics data, to identify potential therapeutic targets or understand the biological pathways influenced by this compound. nih.gov

Chemoinformatics and Bioinformatics for Data Analysis

Chemoinformatics and bioinformatics provide the frameworks and tools for managing, analyzing, and interpreting the vast amounts of chemical and biological data generated in this compound research. dotmatics.comwikipedia.orggoogle.com

Chemoinformatics focuses on the use of computational methods to handle chemical information. dotmatics.comnih.gov This includes the organization and searching of chemical databases containing structural information, physicochemical properties, and biological activities of this compound and related compounds. dotmatics.commdpi.com Chemoinformatic tools are used to predict properties of chemical compounds and assist in the design and synthesis of new ones by referencing known molecules. dotmatics.com They are also applied to analyze the biological activity of chemical compounds and how they interact with biological substances. dotmatics.com

Bioinformatics involves the computational analysis of biological data, such as genomic, proteomic, or metabolomic data. mit.edu In this compound research, bioinformatics can be used to analyze changes in gene or protein expression in response to this compound treatment, or to interpret complex metabolomic profiles to understand the metabolic fate of this compound and its effects on cellular metabolism. frontiersin.orgwuxiapptec.commit.edu The integration of chemoinformatics and bioinformatics allows for a more holistic understanding of the interplay between the chemical properties of this compound and its biological effects. wikipedia.org

Chemoinformatics critically relies on the quality of chemical and biological datasets for the development of predictive models. nih.gov Efforts are ongoing to improve data quality and develop methods for error elimination in chemical databases. nih.gov

Here is a conceptual table summarizing the applications of computational approaches:

Computational ApproachKey Applications in this compound Research
Molecular Modeling/SimulationStudying binding to targets (e.g., Na+/K+-ATPase), predicting molecular interactions, analyzing dynamics. nih.gov
AI and Machine LearningSAR studies, predicting biological activity, de novo drug design, target identification. cas.orgnih.govscribd.com
ChemoinformaticsManaging chemical data, predicting properties, designing compounds, analyzing biological activity. dotmatics.comnih.gov
BioinformaticsAnalyzing biological responses (genomics, proteomics, metabolomics), understanding metabolic pathways. frontiersin.orgmit.edu

Omics Technologies in Biosynthesis and Mechanism Research

Integrative analysis of multi-omics data plays a crucial role in understanding the cellular metabolic status and is being applied to genetically engineer metabolic pathways for enhanced production of cardiac glycosides. plos.orgresearchgate.netnih.govresearchgate.netresearchgate.net This integrated approach provides an efficient way to analyze biological systems, leading to a better understanding of the interactions between the transcriptome and metabolome and the gene networks related to valuable secondary metabolites. plos.org

Genomics and Proteomics for Gene and Protein Expression

Genomics, the study of an organism's entire genetic material, and proteomics, the study of its complete set of proteins, are fundamental to understanding the biosynthesis of complex compounds like this compound. Genomics provides the blueprint, while proteomics reveals the functional molecules carrying out cellular processes. cdc.govaragen.comlongdom.orgiajpr.com

Recent advancements include the sequencing of the Digitalis purpurea genome, which facilitates the identification of genes involved in the biosynthesis of cardiac glycosides such as digoxin. biorxiv.org Transcriptome analysis, which examines the RNA transcripts, is frequently integrated with metabolomics to identify candidate genes encoding biosynthetic enzymes in the cardiac glycoside pathway. uky.edunih.gov Studies have utilized co-expression analysis of transcriptome data to identify transcription factors, transcriptional regulators, protein kinases, transporters, non-coding RNAs, and hub genes implicated in secondary metabolite production. plos.orgresearchgate.net For instance, candidate genes like Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) have been validated for their involvement in cardiac glycoside biosynthesis, particularly under methyl jasmonate treatment. plos.org HYD1 and DWF1 are associated with the steroid biosynthesis pathway, a putative route for plant cardiac glycosides, influencing the production of cholesterol, a precursor. plos.org A cytochrome P450 enzyme, CYP87A4, has been identified as crucial for digoxin biosynthesis. biorxiv.org

While genomics and transcriptomics provide insights into potential protein production, proteomics directly investigates the proteins present and their differential expression. Differential proteomic analysis has been used in Digitalis purpurea to understand responses to environmental stresses like cold, revealing the involvement of proteins in sterol metabolism, which is pertinent to the cardiac glycoside pathway. researchgate.netnih.gov Although direct proteomic studies specifically focused on identifying all biosynthetic enzymes for this compound are less highlighted in the provided results compared to transcriptomics and metabolomics, the integration of genomic and proteomic data is recognized as a powerful approach for a more comprehensive understanding of biological systems. cdc.govaragen.com

Metabolomics for Pathway Intermediates

Metabolomics involves the large-scale study of metabolites within an organism, providing a snapshot of the metabolic state. In the context of this compound research, metabolomics is essential for identifying and quantifying the various cardiac glycosides and their precursors and intermediates in the biosynthetic pathway. jchr.orgjchr.org Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra Performance Liquid Chromatography coupled with electronspray ionization/quadrupole-time-of-flight-mass spectrometry (UPLC-ESI-QTOF-MS) are employed for untargeted metabolomic analysis of Digitalis purpurea tissues. frontiersin.org

These studies have identified major cardiac glycosides and related compounds, including digitoxigenin (B1670572) bis-digitoxoside, digitoxin, gitoxin, glucodigitoxin, and strospeside. plos.org Metabolomics also aids in detecting pathway intermediates, such as pregnenolone (B344588), which is synthesized from cholesterol and campesterol (B1663852) by a cytochrome P450 sterol side chain cleaving enzyme (P450scc) belonging to the CYP87A family. researchgate.net Other identified metabolites include 20, 22-dihydrodigoxigenin and digoxigenin (B1670575) monodigitoxoside. researchgate.netfrontiersin.org

Integrating metabolomics data with transcriptomics data has been shown to be effective in generating testable hypotheses about the metabolic networks and identifying enzymatic and regulatory genes associated with cardenolide biosynthesis. uky.edunih.gov This combined approach helps to link gene expression patterns to the accumulation of specific metabolites, providing valuable insights into the steps and regulation of the biosynthetic pathway. plos.orgnih.gov

Systems Biology and Metabolic Engineering Integration

Systems biology provides a framework for integrating data from different omics layers to understand the complex interactions within a biological system. When applied to this compound research, systems biology aims to model the entire biosynthetic pathway and its regulation, considering the interplay between genes, proteins, and metabolites. plos.orgnih.govresearchgate.net This holistic view is crucial because the biosynthesis of secondary metabolites like cardiac glycosides involves intricate networks of reactions and regulatory mechanisms. plos.orgnih.gov

The integration of systems biology with metabolic engineering offers a powerful approach to enhance the production of valuable compounds. Metabolic engineering involves the modification of metabolic pathways to optimize the synthesis of desired products. By using insights gained from systems biology and multi-omics data, researchers can rationally design strategies for genetic engineering to increase the yield of this compound and other cardiac glycosides in Digitalis plants or in heterologous expression systems. plos.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netbuffalo.edunih.govhstalks.comscispace.com

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets for Digitalin and its Analogues

While the primary historical target of cardiac glycosides like this compound is the Na+/K+-ATPase pump, current research is actively exploring novel molecular targets to understand the full spectrum of their biological activities, particularly in areas such as oncology. Studies on digitoxin (B75463), a related cardiac glycoside, indicate promising anticancer potential by inhibiting the Na+/K+-ATPase pump, which can lead to increased intracellular calcium and induce apoptosis in cancer cells nih.gov. Research suggests that manipulating the chemical structure of the saccharide moiety of digitoxin can lead to synthetic analogues with increased cytotoxic activity nih.gov.

Beyond the Na+/K+-ATPase pump, investigations are identifying additional targets and pathways. For instance, studies on digitonin, a steroidal saponin (B1150181) also found in Digitalis, have utilized network pharmacology to reveal core targets involved in key cancer-related signaling pathways, including HIF-1α, Ras, and PI3K-Akt pathways nih.gov. HSP90AA1 and NFKB1 have been identified as central targets for digitonin, with experimental validation showing suppression of HSP90AA1 expression and inhibition of NFKB1 nuclear translocation, leading to cell apoptosis nih.gov. This multi-target potential positions this compound and its analogues as promising candidates for therapies addressing complex diseases like cancer nih.govresearchgate.net. The identification of novel targets is crucial for developing more selective and effective this compound-based therapies and understanding their mechanisms of action beyond their classical effects.

Development of Targeted this compound Delivery Systems for Research Applications

The development of targeted delivery systems is a critical area of research for compounds like this compound, aiming to improve their therapeutic index and reduce potential off-target effects. Novel drug delivery systems are designed to address limitations of conventional administration, such as inadequate targeting and potential toxicity nih.gov. These systems can ensure that compounds reach specific tissues or cell types, releasing the drug in a controlled manner nih.gov.

Research in targeted drug delivery includes the use of various carriers such as nanoparticles, liposomes, and hydrogels nih.govnih.govpolimerbio.com. Nanomaterial-based drug delivery systems, for example, are being explored to enhance the safety and therapeutic efficacy of encapsulated drugs by improving stability, solubility, and achieving targeted delivery frontiersin.org. Lipid nano-delivery systems, including liposomes and solid lipid nanoparticles, offer benefits such as increased retention time and improved targeting efficiency mdpi.com. Polymeric nano-delivery systems also show promise due to their stability, payload capacity, and ease of modification and biodegradation mdpi.com. While specific targeted delivery systems for this compound are subjects of ongoing research, the advancements in this field provide a framework for developing systems that could deliver this compound or its analogues more effectively to specific research targets, minimizing systemic exposure and enhancing the precision of experimental studies.

Advancements in Synthetic Biology for Sustainable Production of this compound and Derivatives

Synthetic biology offers a transformative approach for the sustainable production of complex natural products like this compound and its derivatives, moving beyond traditional plant extraction methods which can be low-yield and time-consuming frontiersin.orgbiotechrep.ir. This field combines principles from biology, engineering, and computer science to design and create new biological systems for producing valuable compounds nih.gov.

Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, are being developed as alternative platforms for the biosynthesis of industrial products, including secondary metabolites frontiersin.org. These microbial cell factories can potentially overcome the limitations of plant-based production by offering higher yields and more controlled production environments frontiersin.org. Advancements in synthetic biology tools, including CRISPR/Cas, artificial scaffold systems, and the integration of omics technology and machine learning, are improving the efficiency of producing bioactive compounds in microbial hosts frontiersin.org.

Key strategies in synthetic biology for natural product production include pathway engineering, gene dosage tuning, and metabolic flux analysis biotechrep.ir. By understanding and manipulating the biosynthetic pathways of compounds like flavonoids, researchers can enhance the production of specific molecules biotechrep.ir. This approach is being applied to various natural products and holds significant potential for establishing sustainable and cost-effective methods for the production of this compound and its derivatives, ensuring a more reliable supply for research and potential future applications nih.govfrontiersin.orgsustainablemanufacturingexpo.comfrontiersin.org.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

Integrating multi-omics data is becoming increasingly important for gaining a comprehensive understanding of complex biological systems and the effects of compounds like this compound at multiple molecular levels. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, metabolomics, and other 'omics' layers to provide a holistic view of biological processes nih.govnih.govrsc.org.

Analyzing multi-omics data along with clinical information can provide valuable insights into cellular functions and help unravel underlying mechanisms nih.gov. Integrated approaches can combine individual omics data to understand the interplay of molecules and bridge the gap from genotype to phenotype nih.gov. For instance, multi-omics data integration has been used to identify distinct molecular subtypes of diseases by combining data from various layers such as genomics, transcriptomics, and proteomics nih.gov.

Applying multi-omics data integration to this compound research can help elucidate its complete molecular footprint, identifying not only its direct targets but also the downstream effects on gene expression, protein profiles, and metabolic pathways. This comprehensive approach can reveal the intricate network of interactions influenced by this compound, leading to a deeper understanding of its mechanisms of action and potential therapeutic effects nih.govarxiv.orgcmbio.io.

Computational Design of Next-Generation this compound Analogues with Enhanced Selectivity

Computational design approaches are playing a growing role in the development of next-generation analogues of compounds like this compound, with the goal of enhancing selectivity and improving efficacy while minimizing off-target effects. Computational design refers to methods that use algorithms and computer-supported tools to automate, analyze, and optimize design processes atp.ag.

In the context of drug discovery, computational design can aid in rationally programming design features and selectivity nih.gov. This involves using computational workflows to predict mutations or structural modifications that can bias molecules towards desired interactions or conformational states biorxiv.org. For example, computational design has been used to design ligand-binding proteins with high affinity and selectivity nih.gov. It is also being applied to design peptides that target specific channels with high potency and selectivity elifesciences.org.

For this compound, computational design can be utilized to design novel analogues with modified structures aimed at selectively targeting specific proteins or pathways identified through research into novel molecular targets (Section 7.1). By simulating interactions and predicting the effects of structural changes, computational methods can guide the synthesis of analogues with enhanced selectivity for desired targets, potentially leading to improved therapeutic profiles and reduced side effects nih.govelifesciences.org. This approach accelerates the discovery and optimization process compared to traditional empirical methods.

Q & A

How can researchers design effective questionnaires for digital data collection in pharmacological studies?

Methodological Answer:

  • Avoid leading or ambiguous questions and structure the questionnaire to progress from general to specific topics .
  • Use closed-ended questions for quantitative analysis and open-ended questions to capture nuanced insights, ensuring alignment with research objectives .
  • Pilot-test the questionnaire to identify biases and refine phrasing based on feedback from domain experts .

Q. What training is essential for ensuring data integrity in digital research environments?

Methodological Answer:

  • Institutions should mandate training in responsible data management, including metadata generation, version control, and adherence to field-specific standards (e.g., double-blind trials in clinical research) .
  • Incorporate ethical guidelines for digital data anonymization and secure storage protocols to prevent unauthorized access .

Q. What are the key components of a data management plan (DMP) for digital research projects?

Methodological Answer:

  • Define data types (e.g., categorical vs. continuous), storage solutions (e.g., encrypted repositories), and sharing policies aligned with ethical and institutional standards .
  • Include metadata schemas to ensure interoperability and long-term accessibility of datasets, referencing frameworks like the European Research Council’s DMP guidelines .

How can researchers align investigation questions with digital data collection tools?

Methodological Answer:

  • Begin by mapping the research question to required data types (e.g., genomic sequences, pharmacological interaction logs) and select tools (e.g., probeware, NLP-based text analyzers) that match these needs .
  • Validate tool suitability through pilot studies, assessing precision in capturing variables like dose-response relationships .

Advanced Research Questions

Q. How should researchers address contradictions in digital datasets when analyzing compound interactions?

Methodological Answer:

  • Apply triangulation by cross-referencing data from multiple sources (e.g., in vitro assays, computational simulations) to identify outliers .
  • Use statistical methods like sensitivity analysis to quantify uncertainty and machine learning models (e.g., random forests) to detect hidden biases in data collection pipelines .

Q. What methodologies ensure ethical compliance when using digital data in human pharmacological research?

Methodological Answer:

  • Implement anonymization techniques (e.g., k-anonymity) for patient data and obtain explicit consent for secondary data usage .
  • Establish ethics review boards to evaluate risks of re-identification and ensure compliance with regulations like GDPR .

Q. How can digital tools enhance the analysis of complex pharmacological datasets?

Methodological Answer:

  • Deploy NLP tools to extract interaction patterns from unstructured text (e.g., clinical trial reports) and integrate these with structured datasets (e.g., PubChem entries) .
  • Use visualization platforms (e.g., Tableau, R-Shiny) to map metabolic pathways or ligand-receptor binding affinities, enabling hypothesis generation .

Q. What strategies validate findings derived from digital forensic analysis in pharmacological research?

Methodological Answer:

  • Conduct peer reviews of analytical workflows, emphasizing reproducibility of steps like spectral data interpretation .
  • Archive raw data and computational scripts in FAIR-compliant repositories to enable independent verification .

Q. How can researchers integrate digital humanities tools into pharmacological text analysis?

Methodological Answer:

  • Use platforms like CLARIN-IT for text alignment and critical apparatus generation, enabling cross-referencing of historical pharmacological literature .
  • Adopt TEI (Text Encoding Initiative) standards for annotating chemical nomenclature in digitized manuscripts .

Q. What are best practices for citing digital datasets in academic publications?

Methodological Answer:

  • Follow standards like FORCE11, including persistent identifiers (e.g., DOI), dataset version, and access protocols .
  • Example citation: Altman, M.; King, G. (2025). "Digitalin Interaction Dataset" [Version 3.0]. Harvard Dataverse. https://doi.org/10.XXXX/XXXXXX .

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